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Introduction

Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist, is a crucial
therapeutic agent for the treatment of chronic kidney disease associated with type 2 diabetes.
Its chiral nature necessitates a stereoselective synthesis to isolate the pharmacologically active
(-)-enantiomer. This document provides detailed application notes and protocols for the
enantioselective synthesis of (-)-finerenone, focusing on a recently developed 6-step pathway
that utilizes a key asymmetric transfer hydrogenation reaction. This method offers a more
efficient alternative to classical resolution of a racemic mixture.[1][2][3][4]

Overall Synthetic Workflow

The enantioselective synthesis of (-)-finerenone can be accomplished in six main steps,
starting from commercially available reagents. The key transformation is an asymmetric
transfer hydrogenation of a naphthyridine intermediate, which establishes the chiral center with
high enantioselectivity.
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Figure 1: Six-step enantioselective synthesis of (-)-finerenone.

Quantitative Data Summary

The pivotal asymmetric transfer hydrogenation step has been optimized by screening various
chiral phosphoric acid catalysts and reaction conditions. The following table summarizes the

key quantitative data from these optimization studies.
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Chiral .
Enantiom
Phosphor Temperat ) ) . ]
Entry . . Solvent Time (h) Yield (%) eric Ratio
ic Acid ure (°C) (e.r)
e.r.
Catalyst
1 (R)-TRIP Toluene 40 16 42 94:6
2 Catalyst A Toluene 40 16 35 92:8
3 Catalyst B Dioxane 40 16 45 93.7
4 (R)-TRIP THF 100 24 82 94:6
5 (R)-TRIP 2-Butanol 100 15 70 >08:2

(R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate.
Data adapted from catalyst screening and optimization studies.[1][3]

Experimental Protocols

The following protocols provide a detailed methodology for each key step in the
enantioselective synthesis of (-)-finerenone.

Step 1: Synthesis of 4-Amino-5-methylpyridin-2(1H)-one

This procedure involves the hydrogenation of a nitropyridine oxide followed by hydrolysis to
yield the pyridone intermediate.

Materials:

2-Chloro-5-methyl-4-nitropyridine-1-oxide

Platinum on carbon (Pt/C) catalyst

Methanol

Potassium hydroxide (KOH)

Hydrochloric acid (HCI)
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Procedure:

e Hydrogenation: In a pressure reactor, dissolve 2-chloro-5-methyl-4-nitropyridine-1-oxide in
methanol. Add the Pt/C catalyst.

e Pressurize the reactor with hydrogen gas and stir the mixture at room temperature until the
reaction is complete (monitor by TLC or LC-MS).

« Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced
pressure to obtain 2-chloro-5-methyl-4-pyridinamine.

o Hydrolysis: In a separate pressure reactor, dissolve the 2-chloro-5-methyl-4-pyridinamine in
methanol and add a solution of KOH in methanol.

» Heat the mixture at 180 °C for 16 hours.
o Cool the reaction mixture and neutralize with hydrochloric acid to precipitate the product.

« Filter the solid, wash with cold methanol, and dry under vacuum to yield 4-amino-5-
methylpyridin-2(1H)-one.

Step 2: Synthesis of 4-Cyano-2-methoxybenzaldehyde

This protocol describes the preparation of the aldehyde intermediate from 4-cyano-2-
methoxytoluene.

Materials:

e 4-Cyano-2-methoxytoluene
e N-Bromosuccinimide (NBS)
e Benzoyl peroxide (initiator)
e Carbon tetrachloride
 Silver nitrate (AgNO3)

o Ethanol/Water mixture
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Procedure:

Bromination: In a round-bottom flask, dissolve 4-cyano-2-methoxytoluene in carbon
tetrachloride. Add NBS and a catalytic amount of benzoyl peroxide.

Reflux the mixture until the reaction is complete (monitor by TLC).

Cool the reaction mixture and filter to remove succinimide. Concentrate the filtrate under
reduced pressure.

Hydrolysis: Dissolve the crude dibromide in an ethanol/water mixture. Add an aqueous
solution of silver nitrate.

Stir the mixture at room temperature until the hydrolysis is complete.
Filter the reaction mixture to remove silver bromide and concentrate the filtrate.

Extract the product with a suitable organic solvent, dry the organic layer over anhydrous
sodium sulfate, and concentrate under reduced pressure to obtain 4-cyano-2-
methoxybenzaldehyde.

Step 3: Synthesis of the Amino Alcohol Intermediate

This step involves the coupling of the pyridone and aldehyde intermediates to form the key

amino alcohol.

Materials:

4-Amino-5-methylpyridin-2(1H)-one
4-Cyano-2-methoxybenzaldehyde
An appropriate base (e.g., potassium carbonate)

A suitable solvent (e.g., DMF)

Procedure:

In a round-bottom flask, dissolve 4-amino-5-methylpyridin-2(1H)-one in the solvent.
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e Add the base and stir the mixture for a short period.

¢ Add 4-cyano-2-methoxybenzaldehyde to the reaction mixture.

o Heat the reaction mixture and stir until the reaction is complete (monitor by TLC or LC-MS).
e Cool the reaction mixture and quench with water.

» Extract the product with a suitable organic solvent.

» Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

 Purify the crude product by column chromatography to obtain the amino alcohol
intermediate.

Step 4: Synthesis of the Naphthyridine Precursor

This protocol describes the one-pot cyclization and oxidation to form the naphthyridine core.

Materials:

Amino alcohol intermediate from Step 3
e Acetoacetamide

e Diphenyl phosphate (DPP)

¢ 4 A molecular sieves

e Toluene

 Nitric acid (HNO3)

e n-Butanol

Procedure:
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e [4+2] Cyclization: To a solution of the amino alcohol in toluene, add acetoacetamide,
diphenyl phosphate, and 4 A molecular sieves.

e Heat the mixture at 110 °C for 24 hours.

¢ Oxidation: Cool the reaction mixture and add n-butanol followed by nitric acid.

e Heat the mixture at 100 °C for 3 hours.

o Cool the reaction to room temperature and quench with a basic aqueous solution.
» Extract the product with an organic solvent.

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

Purify the crude product by column chromatography to yield the naphthyridine precursor.[1]

Step 5: Asymmetric Transfer Hydrogenation

This is the key enantioselective step to introduce the chirality in the molecule.

Materials:

Naphthyridine precursor from Step 4

Hantzsch ester (e.g., diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate)

Chiral phosphoric acid catalyst (e.g., (R)-TRIP)

2-Butanol

Procedure:

 In areaction vessel, dissolve the naphthyridine precursor in 2-butanol.

e Add the Hantzsch ester and the chiral phosphoric acid catalyst.

o Heat the reaction mixture to 100 °C and stir for 15 hours.
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e Cool the reaction to room temperature.

e The product can be purified by column chromatography to yield the enantiomerically
enriched finerenone ester. The enantiomeric ratio should be determined by chiral HPLC.

Step 6: Amidation to (-)-Finerenone

The final step is the conversion of the ester to the corresponding amide.

Materials:

Enantiomerically enriched finerenone ester from Step 5

1,1'-Carbonyldiimidazole (CDI)

Aqueous ammonia

Tetrahydrofuran (THF)

Procedure:

Dissolve the finerenone ester in THF.

e Add 1,1'-carbonyldiimidazole and stir the mixture at room temperature for 2 hours.
e Add aqueous ammonia to the reaction mixture.

e Heat the mixture to 55-65 °C and stir for 7 hours.

e Cool the mixture to 10-15 °C and stir for 1 hour to allow for precipitation.

« Filter the solid, wash with a mixture of THF and water, and dry under vacuum to obtain (-)-
finerenone.

Conclusion

This document outlines a robust and efficient enantioselective synthesis of (-)-finerenone. The
key to this approach is the highly selective asymmetric transfer hydrogenation of a
naphthyridine precursor, which provides the desired enantiomer in high yield and enantiomeric
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excess. The detailed protocols provided herein should serve as a valuable resource for
researchers and professionals in the field of medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b167996?utm_src=pdf-custom-synthesis
https://patents.google.com/patent/WO2016016287A1/en
https://patents.google.com/patent/WO2016016287A1/en
https://patents.google.com/patent/WO2016016287A1/en
https://patents.google.com/patent/WO2016016287A1/en
https://www.tdcommons.org/cgi/viewcontent.cgi?article=10259&context=dpubs_series
https://www.researchgate.net/publication/344139615_Enantioselective_Total_Synthesis_of_--Finerenone_Using_Asymmetric_Transfer_Hydrogenation
https://pmc.ncbi.nlm.nih.gov/articles/PMC7839499/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7839499/
https://www.benchchem.com/product/b167996#enantioselective-synthesis-of-finerenone
https://www.benchchem.com/product/b167996#enantioselective-synthesis-of-finerenone
https://www.benchchem.com/product/b167996#enantioselective-synthesis-of-finerenone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b167996?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
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